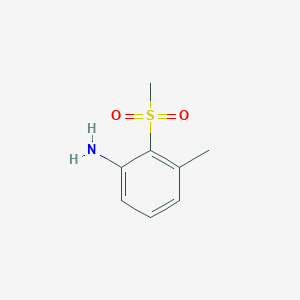

2-Methanesulfonyl-3-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-methylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-4-3-5-7(9)8(6)12(2,10)11/h3-5H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEXAPQBWDKEFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497227-21-1 | |

| Record name | 2-methanesulfonyl-3-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 2 Methanesulfonyl 3 Methylaniline

Established and Emerging Synthetic Pathways for Sulfonylaniline Derivatives

The construction of sulfonylanilines has traditionally relied on multi-step sequences, but recent advancements have focused on more direct and efficient methods. These modern strategies, including direct C-H functionalization, offer improved atom economy and milder reaction conditions. nih.govmdpi.com

Direct sulfonylation involves the introduction of a sulfonyl group onto the aniline (B41778) ring via C-H activation. This approach is highly desirable as it avoids the need for pre-functionalized starting materials. A prominent emerging strategy is the use of visible-light photoredox catalysis. nih.govrsc.orgchemistryviews.org

In this method, an iridium-based photocatalyst, activated by blue light-emitting diodes (LEDs), facilitates the reaction between aniline derivatives and sulfonylating agents like sulfinate salts or sulfonyl fluorides. nih.govrsc.orgchemistryviews.org The mechanism is proposed to proceed through a radical pathway. nih.govmdpi.comfrontiersin.org The photoexcited catalyst oxidizes the aniline to a radical cation. Concurrently, the reduced catalyst transfers an electron to the sulfonylating agent, generating a sulfonyl radical. These two radical species then couple to form the desired sulfonylaniline product. nih.govfrontiersin.org

Key mechanistic features include:

Single Electron Transfer (SET): The process is initiated by SET from the aniline to the photoexcited catalyst and from the reduced catalyst to the sulfonyl source. nih.govmdpi.com

Radical Coupling: The core C-S bond is formed through the coupling of an aniline radical cation and a sulfonyl radical. nih.govmdpi.com

Influence of Reagents: Sulfonyl fluorides have been highlighted as stable and modifiable sulfonylation reagents suitable for late-stage functionalization. nih.govdoaj.orgscispace.com

The table below summarizes representative results from a visible-light-mediated sulfonylation of various anilines, demonstrating the scope of the methodology.

| Entry | Aniline Derivative | Sulfonylating Agent | Yield (%) |

| 1 | Aniline | Sodium benzenesulfinate | 75 |

| 2 | 4-Methylaniline | Sodium benzenesulfinate | 82 |

| 3 | 4-Methoxyaniline | Sodium benzenesulfinate | 65 |

| 4 | 3-Methylaniline | Sodium benzenesulfinate | 78 |

| 5 | Aniline | 4-Methoxybenzenesulfonyl fluoride | 55 |

This table is generated based on findings reported in photoredox catalysis studies. nih.govrsc.org

Cross-coupling reactions represent a powerful and versatile strategy for forming the C-N or C-S bonds inherent in sulfonylanilines. These methods typically involve the reaction of an aryl halide or its equivalent with an appropriate nitrogen or sulfur-containing coupling partner, often catalyzed by a transition metal.

While direct C-S bond formation via sulfonylation is common, arylamidation strategies, such as the Buchwald-Hartwig amination, can be employed to construct the aniline moiety itself. For instance, a bromo-substituted aryl sulfone could be coupled with an amine source to furnish the sulfonylaniline structure. Copper-catalyzed coupling reactions have also been historically significant for C-N bond formation. organic-chemistry.org

These strategies are particularly useful when the desired substitution pattern is difficult to achieve through direct functionalization of a pre-existing aniline. The choice of ligands, catalyst, and reaction conditions is critical for achieving high yields and functional group tolerance. organic-chemistry.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. openaccesspub.org Several MCRs have been developed for the synthesis of N-sulfonylamidines, which are structurally related to sulfonylanilines and are important in their own right. researchgate.netorganic-chemistry.org

A notable example is the copper-catalyzed three-component coupling of a sulfonyl azide, an alkyne, and an amine. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates a wide substrate scope, allowing for the synthesis of a diverse library of N-sulfonylamidines. organic-chemistry.org Other MCRs for related structures may proceed under metal-free conditions, further enhancing their appeal from a green chemistry perspective. openaccesspub.orgx-mol.net These one-pot syntheses streamline the construction of complex sulfonated molecules from simple, readily available precursors. openaccesspub.orgorganic-chemistry.orgresearchgate.net

Development of Stereo- and Regioselective Synthesis for 2-Methanesulfonyl-3-methylaniline and Its Analogues

Achieving the specific 2,3-disubstituted pattern of this compound requires precise control over the reaction's regioselectivity. Furthermore, the synthesis of chiral analogues necessitates the use of stereoselective methods.

The synthesis of this compound presents a regiochemical challenge. The starting material, 3-methylaniline (m-toluidine), has two activating groups: the strongly ortho-, para-directing amino group (-NH₂) and the weakly ortho-, para-directing methyl group (-CH₃). In an electrophilic aromatic substitution reaction, such as Friedel-Crafts sulfonylation, the incoming electrophile would be directed primarily to the positions ortho and para to the powerful amino group (positions 2, 4, and 6).

Therefore, achieving substitution at the 2-position is electronically favored, but preventing substitution at the 4- and 6-positions requires careful optimization.

Strategies to control regioselectivity include:

Protecting Groups: The directing ability of the amino group can be modulated by using a bulky N-acetyl or other protecting group. This can sterically hinder substitution at the 6-position, favoring the 2- and 4-positions.

Directed Ortho-Metalation (DoM): A substrate can be designed with a directing group that facilitates lithiation at the desired ortho position, followed by quenching with a sulfur electrophile.

Multi-step Synthetic Sequences: A common approach involves using a starting material where the substitution pattern is already established. For example, a route could begin with 2-bromo-3-methylaniline, where the bromine atom is later displaced or used in a coupling reaction to introduce the methanesulfonyl group. The synthesis of related halogenated methylanilines, such as 2,6-dichloro-3-methylaniline, demonstrates the feasibility of building complex substitution patterns through sequential reactions like N-acetylation, chlorosulfonation, amination, deacetylation, and chlorination. academax.com

The table below outlines potential yields for the direct sulfonylation of substituted anilines, illustrating how existing substituents influence product distribution, a key consideration for regioselective synthesis.

| Substrate | Position of Sulfonylation | Rationale |

| 3-Methylaniline | 2, 4, 6 | The -NH₂ group is a strong ortho-, para-director. |

| N-Acetyl-3-methylaniline | 2, 4 | The bulkier -NHAc group may disfavor the 6-position. |

| 4-Methylaniline | 2 | Both available positions ortho to the -NH₂ group are equivalent. |

This table illustrates expected regiochemical outcomes based on electrophilic substitution principles.

While this compound itself is achiral, its derivatives can possess stereocenters. Asymmetric catalysis is essential for synthesizing enantiomerically enriched analogues, which is often crucial for pharmaceutical applications. Chiral sulfinyl compounds (sulfoxides), for example, represent a key class of chiral sulfur-containing molecules. researchgate.net

Recent advances have focused on the catalytic asymmetric synthesis of molecules with chirality at the sulfur atom. researchgate.net For instance, palladium-catalyzed asymmetric annulations using chiral ligands have been developed to access chiral thio-oxazolidinones from sulfinylanilines. researchgate.net Such methods could be adapted to create chiral derivatives of this compound, for example, by introducing a chiral center on a substituent attached to the aniline ring or the sulfonyl group. These catalyst-mediated transformations enable the construction of specific stereoisomers, which is a significant challenge in modern organic synthesis. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

The integration of green chemistry principles into the synthesis of this compound is aimed at reducing the environmental impact of chemical processes. This involves the innovative design of catalysts and the exploration of alternative reaction media to minimize waste, energy consumption, and the use of hazardous substances.

The development of novel catalysts is a cornerstone of green synthetic chemistry. For the synthesis of sulfonylated anilines, research has been directed towards creating catalysts that are not only efficient but also derived from sustainable sources and are easily recyclable.

One promising approach involves the use of biomass-derived heterogeneous catalysts. For instance, a biomass-based copper catalyst, CuxOy@CS-400, has been shown to be effective in the sulfonylation of aniline derivatives with sodium sulfinates at room temperature. nih.govmdpi.com This type of catalyst offers several advantages, including being low-cost, easy to prepare, and recyclable for multiple reaction cycles without a significant loss of activity. nih.govmdpi.com The application of such a catalyst to the synthesis of this compound could offer a greener alternative to traditional metal catalysts.

Photoredox catalysis represents another frontier in environmentally benign synthesis. Visible-light-mediated reactions for the sulfonylation of aniline derivatives using sulfinate salts have been developed. rsc.orgchemistryviews.org These reactions often proceed under mild conditions and demonstrate a broad tolerance for various functional groups. rsc.orgchemistryviews.org The use of a photoredox catalyst, such as [Ir(dF(CF3)ppy)2(dtbpy)]PF6, with an oxidant like potassium persulfate under blue light irradiation, could be a viable and gentle method for the synthesis of this compound. chemistryviews.org

The table below summarizes key findings in the design of environmentally benign catalysts for reactions analogous to the synthesis of this compound.

| Catalyst Type | Example Catalyst | Reactants | Key Advantages |

| Biomass-Derived Heterogeneous Catalyst | CuxOy@CS-400 | Aniline derivatives and sodium sulfinates | Recyclable, low-cost, operates at room temperature. nih.govmdpi.com |

| Photoredox Catalyst | [Ir(dF(CF3)ppy)2(dtbpy)]PF6 | Aniline derivatives and sulfinate salts | Mild reaction conditions, broad functional group tolerance. chemistryviews.org |

A significant aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Research into solvent-free reactions or the use of greener alternative solvents is crucial for sustainable chemical production.

Solvent-free synthesis of sulfonamides has been reported by reacting amines and alcohols with p-toluenesulfonyl chloride at room temperature. semanticscholar.org This approach, which can be exothermic, eliminates the need for a solvent, thereby reducing waste and simplifying the purification process. semanticscholar.org Adapting this methodology for the synthesis of this compound could significantly improve the environmental profile of the process.

Deep eutectic solvents (DES) are emerging as sustainable media for chemical reactions. rsc.org They are often biodegradable, have low toxicity, and are inexpensive to produce. rsc.org A deep eutectic solvent could serve as a recyclable medium for the sulfonylation step in the synthesis of this compound, replacing traditional volatile organic solvents. rsc.org

Another green approach is the use of water as a solvent. The synthesis of sulfonamides has been demonstrated in water using sodium carbonate as a base, which neutralizes the hydrochloric acid formed during the reaction. researchgate.net This method is both simple and environmentally friendly. researchgate.net

The following table outlines different approaches to solvent-free or alternative media for sulfonylation reactions.

| Reaction Condition | Key Features | Potential Application for this compound Synthesis |

| Solvent-Free | Reaction of amines with sulfonyl chlorides at room temperature without a solvent. semanticscholar.org | Direct synthesis, minimizing solvent waste. semanticscholar.org |

| Deep Eutectic Solvents (DES) | Use of a sustainable and recyclable reaction medium. rsc.org | Replacement for volatile organic compounds. rsc.org |

| Water | Use of water as a solvent with a base to neutralize byproducts. researchgate.net | An environmentally benign and safe reaction medium. researchgate.net |

Flow Chemistry and Scalable Production Methodologies

Flow chemistry offers significant advantages for the scalable and safe production of chemicals. By conducting reactions in a continuous stream rather than in a batch reactor, it is possible to achieve better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

The application of flow chemistry to nucleophilic aromatic substitution (SNAr) reactions, a class of reactions relevant to the synthesis of substituted anilines, has been demonstrated. vapourtec.com Continuous flow processes can be particularly advantageous when dealing with volatile reagents or when needing to telescope multiple reaction steps, which can include in-line purification. vapourtec.com

For the synthesis of this compound, a multi-step continuous flow setup could be envisioned. This would allow for precise control over reaction conditions such as temperature and mixing, which is crucial for regioselectivity and yield. Furthermore, the inherent safety features of microreactors, such as high surface-to-volume ratios for efficient heat exchange, make flow chemistry an attractive option for potentially exothermic sulfonylation reactions. The ability to scale up production by simply running the flow reactor for a longer duration or by numbering up reactors provides a flexible and efficient manufacturing platform.

Chemical Reactivity and Derivatization Studies of 2 Methanesulfonyl 3 Methylaniline

Electrophilic Aromatic Substitution Reactions on the 2-Methanesulfonyl-3-methylaniline Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. pressbooks.pub In the case of this compound, the directing effects of the existing substituents play a crucial role in determining the position of incoming electrophiles. The amino group is a powerful activating group and ortho-, para-director, while the methanesulfonyl group is a deactivating group and a meta-director.

For instance, in reactions like nitration and halogenation, the substitution pattern is carefully controlled by the interplay of these groups. While the amino group strongly favors substitution at the 4- and 6-positions, the deactivating sulfonyl group can modulate this preference. The steric hindrance from the existing substituents also plays a role in favoring substitution at the less hindered positions.

Nucleophilic Reactivity of the Amino Group and N-Derivatization

The amino group in this compound is a primary nucleophile and readily participates in a variety of reactions, allowing for the synthesis of a wide range of N-derivatized compounds.

Acylation and Sulfonylation of the Amine Functionality

The amino group can be readily acylated or sulfonylated to form the corresponding amides and sulfonamides. These reactions are typically carried out using acylating or sulfonylating agents in the presence of a base.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields N-acylated products. For example, reaction with acetic anhydride (B1165640) would yield N-(2-methanesulfonyl-3-methylphenyl)acetamide. The use of catalysts like gallium triflate has been shown to be effective in the acylation of related anilide systems. google.comlookchem.com

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, in the presence of a base affords the corresponding sulfonamides. wikipedia.orgekb.eg The formation of N,N-disulfonylated products can sometimes be observed, especially with an excess of the sulfonylating agent. scispace.com However, selective monosulfonylation can often be achieved under controlled conditions. scispace.comresearchgate.net

The following table summarizes representative acylation and sulfonylation reactions of anilines, which are analogous to the reactivity of this compound.

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| N-methylaniline | Acetic anhydride | Ga(OTf)3 | N-methyl-N-phenylacetamide | google.comlookchem.com |

| Aniline (B41778) | Benzoyl chloride | Pyridine | N-phenylbenzamide | google.com |

| 2-Nitroaniline | Methanesulfonyl chloride | Pyridine | N-(2-nitrophenyl)methanesulfonamide | scispace.com |

| N-methylaniline | Benzenesulfonyl chloride | Pyridine | N-methyl-N-phenylbenzenesulfonamide | ekb.eg |

Formation of Amides and Other Nitrogen-Containing Linkers

The amino group of this compound can be converted into a wide array of nitrogen-containing functionalities, which are crucial linkers in medicinal chemistry and materials science. Amide bond formation is a particularly important transformation. nih.govlibretexts.org

Amides can be synthesized by coupling the amine with carboxylic acids using a variety of coupling reagents. nih.govd-nb.inforesearchgate.net Alternatively, direct reaction with activated carboxylic acid derivatives like acid chlorides or esters can also yield amides. libretexts.org The reactivity of the amine in these reactions can be influenced by steric hindrance and the electronic nature of the substituents on the aromatic ring. d-nb.info

Beyond simple amides, the amino group can be a precursor for the synthesis of other important nitrogen-containing linkers, such as ureas, thioureas, and carbamates, through reactions with isocyanates, isothiocyanates, and chloroformates, respectively.

Transformations Involving the Sulfonyl Moiety

The methanesulfonyl group, while generally stable, can undergo specific chemical transformations, providing another avenue for the derivatization of this compound.

Modulations and Reductions of the Sulfonyl Group

The sulfonyl group is generally resistant to reduction. However, under specific and often harsh conditions, it can be reduced to a sulfide. Reagents like lithium aluminum hydride have been reported to reduce sulfonyl groups. Another approach involves the use of a sulfonyl group as a temporary blocking group in aromatic synthesis, which can be removed by treatment with strong acid and heat. masterorganicchemistry.com

Radical Reactions Involving Sulfonyl Groups

Sulfonyl groups can participate in radical reactions. nih.gov The generation of sulfonyl radicals can be initiated by various methods, including photolysis or the use of radical initiators. acs.orgnih.gov These highly reactive intermediates can undergo a variety of transformations, such as addition to multiple bonds and cyclization reactions. acs.orgnih.gov

For instance, the β-elimination of a sulfonyl radical from an α-sulfonamidoyl radical is a known process that leads to the formation of imines. nih.gov While less common, the generation and subsequent reactions of sulfonyl radicals offer a unique pathway for the functionalization of molecules containing a sulfonyl group. Studies on related systems have shown that sulfonyl radicals can be generated from sulfonyl chlorides and participate in addition reactions to alkenes and alkynes. nih.gov

The table below provides examples of reactions involving sulfonyl radicals.

| Precursor | Reaction Type | Key Intermediate | Product Type | Reference |

| Cyclic ene sulfonamides | Radical cyclization/β-elimination | α-sulfonamidoyl radical | Polycyclic imines | nih.gov |

| Methanesulfonyl chloride | Pulse radiolysis | Methanesulfonyl radical (MeSO2•) | Adducts with acrolein and propiolic acid | nih.gov |

| ortho-Alkynyl N-sulfonyl anilines | Gold(I)- or silver(I)-catalyzed cyclization | Sulfonyl radical | 3-Sulfonylindoles | acs.org |

Transition Metal-Catalyzed Functionalizations and Coupling Reactions

C-H Activation and Direct Arylation Strategies

There is no specific data in the reviewed literature concerning the C-H activation or direct arylation of this compound. General principles of C-H activation suggest that the amino group could direct a metal catalyst to the ortho C-H bonds. However, the presence of the adjacent methyl and methanesulfonyl groups would introduce significant steric and electronic complexities, the outcomes of which have not been experimentally reported.

Cross-Coupling Methodologies for Diversification

While the amino group of this compound could theoretically undergo N-arylation via Buchwald-Hartwig coupling, or the aromatic ring could be further functionalized if converted to a halide or boronic acid derivative for Suzuki or Stille coupling, no specific examples or protocols starting from this compound have been published. Therefore, no data tables on specific cross-coupling partners, catalysts, or reaction yields can be provided.

Advanced Spectroscopic and Structural Investigations of 2 Methanesulfonyl 3 Methylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an essential tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed information about the molecular structure of 2-Methanesulfonyl-3-methylaniline. upi.edu While specific spectral data for this exact compound is not widely published, a detailed analysis can be inferred from data on closely related aniline (B41778) and sulfonyl-containing derivatives. rsc.orgharvard.edu

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the ring, the amine protons, and the methyl group of the sulfonyl moiety. The aromatic region would likely display a complex splitting pattern due to the ortho, meta, and para coupling between the three adjacent protons on the substituted ring. The amine (NH₂) protons typically appear as a broad singlet, the position of which can be influenced by solvent and concentration. The two methyl groups (Ar-CH₃ and SO₂-CH₃) would each appear as sharp singlets, with the sulfonyl methyl resonating at a different chemical shift than the aromatic methyl.

The ¹³C NMR spectrum provides information on each unique carbon environment. upi.edu The spectrum would show signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing sulfonyl group and the electron-donating methyl and amino groups. Two separate signals would correspond to the carbons of the aromatic methyl and the sulfonyl methyl groups. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning each proton to its corresponding carbon and mapping the connectivity within the molecule. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous compounds)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| SO₂-CH₃ | 3.0 - 3.2 | 40 - 45 |

| Ar-CH₃ | 2.2 - 2.4 | 17 - 21 |

| NH₂ | 3.5 - 4.5 (broad singlet) | N/A |

| Aromatic-H | 6.6 - 7.5 (complex multiplets) | N/A |

| Aromatic-C (C-NH₂) | N/A | 142 - 147 |

| Aromatic-C (C-SO₂) | N/A | 130 - 135 |

| Aromatic-C (C-CH₃) | N/A | 135 - 140 |

| Aromatic-C | N/A | 115 - 130 |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

X-ray Crystallography for Solid-State Structural Elucidation

Table 2: Expected Crystallographic Parameters for this compound Derivatives (Based on data from related structures) researchgate.netnih.gov

| Parameter | Expected Value / Feature |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) |

| Key Bond Lengths | S-O (~1.44 Å), S-C (~1.77 Å), C-N (~1.40 Å) |

| Key Bond Angles | O-S-O (~119°), C-S-C/C-S-N (~105-109°) |

| Intermolecular Interactions | N–H⋯O hydrogen bonds, C–H⋯O interactions, π–π stacking |

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe the conformational state of a molecule. The spectra of this compound would be characterized by vibrations associated with the amino (NH₂), methyl (CH₃), sulfonyl (SO₂), and substituted benzene (B151609) ring moieties. nih.gov

The sulfonyl group gives rise to very strong and characteristic IR absorption bands. nih.gov The asymmetric (ν_as) and symmetric (ν_s) SO₂ stretching vibrations are expected in the ranges of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. The presence and potential splitting of these bands can provide information on the coordination and environment of the sulfonyl group. nih.gov

The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3500-3300 cm⁻¹ region. The C-H stretching vibrations of the aromatic and methyl groups will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The aromatic C=C stretching vibrations usually result in several bands in the 1600-1450 cm⁻¹ region. The N-H bending vibration is expected near 1600 cm⁻¹. cuni.cz

Raman spectroscopy provides complementary information. Aromatic ring vibrations are often strong in the Raman spectrum, and the C-S and S-O stretching modes are also typically Raman active. researchgate.netsemanticscholar.org Comparing experimental spectra with quantum chemical calculations can aid in the precise assignment of vibrational modes. cuni.cz

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| N-H Stretch | Primary Amine | 3500 - 3300 (two bands) | Medium |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Methyl Groups | 3000 - 2850 | Medium |

| N-H Bend | Primary Amine | 1620 - 1580 | Medium-Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium-Strong |

| SO₂ Asymmetric Stretch | Sulfonyl | 1350 - 1300 | Strong |

| SO₂ Symmetric Stretch | Sulfonyl | 1160 - 1140 | Strong |

| C-N Stretch | Aryl Amine | 1340 - 1250 | Strong |

| C-S Stretch | Sulfonyl | 800 - 600 | Medium |

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of this compound by providing a highly accurate mass measurement of its molecular ion. nih.gov Advanced techniques like tandem mass spectrometry (MS/MS) are used to study its fragmentation pathways upon ionization, which yields valuable structural information. chrom-china.comd-nb.info

The electron impact (EI) mass spectrum is expected to show a distinct molecular ion peak (M⁺·). Due to the presence of one nitrogen atom, this peak will have an odd nominal mass, consistent with the nitrogen rule.

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation event is often the cleavage of the C(aryl)-S bond or the S-C(methyl) bond.

Loss of the methanesulfonyl radical (·SO₂CH₃): This would lead to a significant fragment ion corresponding to the 3-methylanilino cation.

Loss of a methyl radical (·CH₃): Cleavage of the S-CH₃ bond would produce an [M-15]⁺ ion.

Fragmentation of the aniline moiety: Aniline and its derivatives often fragment via loss of HCN or related neutral species from the ring. researchgate.net The presence of the aniline molecular ion itself can be a major fragmentation pathway in related structures. nih.gov

Chemical ionization (CI) is a softer ionization technique that would likely produce a prominent protonated molecule [MH]⁺, further confirming the molecular weight. nih.gov Fragmentation of this [MH]⁺ ion would typically involve the loss of neutral molecules, such as methanesulfinic acid (CH₃SO₂H) or aniline.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment Structure / Loss | Fragmentation Pathway |

| 187 | [C₈H₁₁NO₂S]⁺· | Molecular Ion (M⁺·) |

| 172 | [M - CH₃]⁺ | Loss of a methyl radical from the sulfonyl group |

| 108 | [C₇H₁₀N]⁺ | Loss of ·SO₂CH₃ radical |

| 106 | [C₇H₈N]⁺ | Rearrangement and loss of SO₂ |

| 91 | [C₆H₅N]⁺· | Loss of CH₃ and SO₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation from further fragmentation |

Electronic Absorption and Emission Spectroscopy for Understanding Electronic Structure

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides insights into the electronic transitions and energy levels within the molecule. mometrix.com The UV-Vis spectrum of this compound is determined by the chromophoric aniline system, modified by the methanesulfonyl and methyl substituents.

Aniline itself typically shows two main absorption bands: a primary band around 230-240 nm (a π→π* transition) and a secondary, less intense band around 280-290 nm (also a π→π* transition, often referred to as the benzenoid band). spcmc.ac.in The presence of substituents alters the position and intensity of these bands. The electron-withdrawing methanesulfonyl group and the electron-donating amino and methyl groups will collectively influence the energy of the molecular orbitals. The interaction of the lone pair of electrons on the nitrogen atom with the π-system of the benzene ring is crucial and gives rise to an n→π* transition. nih.gov It is expected that the primary absorption band for this compound will be observed in the 240-260 nm range, with the secondary band appearing above 300 nm. researchgate.net

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from an excited electronic state to the ground state. savemyexams.com Many aniline derivatives are fluorescent. nih.gov The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (occurs at a longer wavelength) relative to the absorption. The fluorescence quantum yield and lifetime would provide further information about the de-excitation pathways available to the molecule. The specific emission properties would depend on factors like solvent polarity and the potential for intramolecular charge transfer in the excited state. beilstein-journals.org

Theoretical and Computational Chemistry Approaches to 2 Methanesulfonyl 3 Methylaniline

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating molecular properties. researchgate.netmdpi.com DFT methods are used to determine the electronic structure of a molecule, providing insights into its geometry, stability, and reactivity. researchgate.net For 2-Methanesulfonyl-3-methylaniline, DFT calculations can optimize the molecular geometry to find its most stable three-dimensional conformation and compute a wide range of electronic properties. These calculations are performed by solving approximations of the Schrödinger equation, with functionals like B3LYP often used in conjunction with basis sets such as 6-311++G(d,p) to provide a balance of accuracy and computational cost. semanticscholar.orgnih.govscispace.com

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results for validation of the computational model. nih.govresearchgate.net Key spectroscopic parameters like infrared (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy. nih.govepstem.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the optimized molecular structure. scispace.com Each calculated frequency corresponds to a specific vibrational mode (e.g., N-H stretch, S=O stretch, C-H bend). These calculated frequencies are often scaled by a factor to better match experimental data, which is typically recorded in the solid state, whereas calculations are performed on a single molecule in the gas phase. scispace.comepstem.net

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used with DFT, is a reliable approach for calculating the ¹H and ¹³C NMR chemical shifts of organic molecules. semanticscholar.orgnih.govepstem.net The predicted shifts are valuable for assigning signals in experimental spectra and confirming the molecular structure.

Below is an illustrative table showing the type of data generated from such calculations.

| Parameter | Calculation Method | Predicted Value (Illustrative) | Experimental Value (Reference) |

| IR Frequencies (cm⁻¹) | |||

| N-H Stretch | B3LYP/6-31G(d,p) | 3450 | ~3400 |

| C-H (Aromatic) Stretch | B3LYP/6-31G(d,p) | 3100 | ~3050 |

| S=O Asymmetric Stretch | B3LYP/6-31G(d,p) | 1320 | ~1300 |

| NMR Chemical Shifts (ppm) | |||

| ¹H (N-H) | GIAO-DFT | 4.5 | Varies |

| ¹³C (C-SO₂) | GIAO-DFT | 140 | Varies |

| ¹³C (C-NH₂) | GIAO-DFT | 148 | Varies |

Note: The predicted values are illustrative examples of what a dedicated study would aim to compute.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comlibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). ossila.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net For this compound, the electron-donating amino group and the electron-withdrawing methanesulfonyl group significantly influence the energies and distributions of these orbitals. rsc.org DFT calculations can precisely determine the energies of the HOMO, LUMO, and the resulting energy gap, which helps in predicting how the molecule will interact in chemical reactions. ossila.com

| Orbital Parameter | Description | Illustrative Calculated Value (eV) | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 | Indicates electron-donating capability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 4.6 | Suggests moderate chemical reactivity |

Note: The calculated values are illustrative examples based on similar aromatic compounds.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the physical movements of atoms and molecules by solving Newton's laws of motion, providing a detailed view of conformational changes and intermolecular interactions. researchgate.netmassey.ac.nz

For this compound, MD simulations can reveal:

Conformational Analysis: The molecule has rotational freedom around the C-N and C-S bonds. MD simulations can explore the potential energy surface to identify the most stable conformations (rotamers) and the energy barriers between them. mdpi.commun.ca This is crucial as the molecule's conformation can affect its properties and reactivity.

Intermolecular Interactions: In a condensed phase (like a solution or crystal), MD simulations can model how molecules of this compound interact with each other and with solvent molecules. researchgate.netmdpi.combohrium.com Key interactions would include hydrogen bonding involving the N-H group and the sulfonyl oxygens, as well as π-π stacking between the aromatic rings. mdpi.comresearchgate.net Understanding these interactions is vital for predicting physical properties like solubility and melting point.

Mechanistic Pathway Elucidation through Transition State Calculations

Understanding how a chemical reaction occurs requires identifying the reaction mechanism, which includes the transition state—the highest energy point along the reaction coordinate. numberanalytics.com Quantum chemical calculations are essential for locating and characterizing these fleeting structures. ucsb.edulibretexts.org

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, transition state calculations can:

Locate the Transition State (TS): Algorithms like the synchronous transit-guided quasi-Newton (QST2/QST3) method can find the saddle point on the potential energy surface that corresponds to the TS. ucsb.edu

Verify the TS: A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. numberanalytics.com

Map the Reaction Pathway: Once the TS is found, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. uni-muenchen.de The IRC traces the minimum energy path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species and providing a detailed map of the reaction pathway. uni-muenchen.de

These calculations provide activation energies (the energy difference between reactants and the transition state), which are crucial for predicting reaction rates. ucsb.edu

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational method that correlates the structural or physicochemical properties of molecules with a specific property of interest, such as reactivity, boiling point, or solubility. researchgate.netunimore.itnih.gov Instead of studying a single molecule, QSPR involves creating a model based on a dataset of related compounds. rsc.org

A QSPR study for non-biological properties of this compound and its derivatives could be developed to predict reactivity. This would involve:

Data Set Selection: Compiling a set of similar aniline (B41778) or sulfonyl-containing compounds with known reactivity data.

Descriptor Calculation: For each molecule in the set, a large number of molecular descriptors are calculated. These can be constitutional, topological, geometric, or quantum-chemical (like HOMO/LUMO energies). researchgate.netunimore.it

Model Development: Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are used to build a mathematical equation linking the descriptors to the property (e.g., reactivity). researchgate.net

Validation: The model's predictive power is tested using internal and external validation techniques to ensure its reliability. rsc.org

Such a model could then be used to predict the reactivity of new, untested compounds in the same class as this compound.

| Descriptor Class | Examples | Relevance to Reactivity |

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Govern electrostatic and orbital-controlled reactions |

| Topological | Connectivity Indices (e.g., Kier & Hall) | Encodes information about molecular size and branching |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Relates structure to thermodynamic stability |

| Steric/Geometrical | Molecular Volume, Surface Area, Ovality | Describes the size and shape, influencing steric hindrance |

Applications of 2 Methanesulfonyl 3 Methylaniline in Diverse Scientific Fields Excluding Clinical/human

Precursor in Organic Synthesis for Complex Molecular Architectures

2-Methanesulfonyl-3-methylaniline is a key intermediate in the creation of intricate molecular structures, particularly heterocyclic compounds. The presence of the reactive amine group and the activating/directing effects of the methyl and methanesulfonyl substituents allow for its participation in a variety of organic reactions.

One notable application is in the synthesis of carbazoles and related polycyclic aromatic compounds. These structures are of significant interest due to their presence in natural products and their potential applications in materials science. The synthesis often involves a palladium-catalyzed intramolecular C-H amination or cyclization reaction. nih.govnih.gov In these reactions, the aniline (B41778) nitrogen attacks an ortho C-H bond on an adjacent aromatic ring, facilitated by a palladium catalyst, to form the fused ring system of the carbazole (B46965). The methanesulfonyl group can influence the regioselectivity of such cyclizations due to steric hindrance, directing the reaction to a less hindered position. nih.gov For instance, derivatives of this compound can be coupled with other aromatic moieties and subsequently cyclized to form highly substituted and functionally diverse carbazole frameworks. nih.gov

The general strategy for synthesizing such complex molecules often involves a multi-step process where this compound or its derivatives are coupled with other building blocks, followed by a key cyclization step to construct the final architecture. nih.govnih.gov

Table 1: Examples of Complex Molecules Synthesized from Anilines

| Starting Material Analogue | Reaction Type | Product Class | Significance |

| 2-Iodo-4-methylaniline | Palladium-catalyzed cyclization | Substituted Carbazoles | Core structures in pharmaceuticals and electronic materials. nih.gov |

| Biphenyl Sulfilimine | Rhodium-catalyzed C-H amination | Carbazoles | Provides an alternative, safer route to carbazoles compared to using azides. nih.gov |

| 2-Ethynylanilines | Palladium-catalyzed tandem reaction | Pyrrole[2,3-b]indoles | Biologically active heterocyclic scaffolds. researchgate.net |

Ligand Design and Coordination Chemistry for Catalysis

In the field of coordination chemistry, the design of ligands is crucial for modulating the properties of metal catalysts. While direct studies on this compound as a ligand are not extensively documented, its structural motifs are found in various effective ligands. Aniline and its derivatives can coordinate to metal centers, and the electronic properties of the resulting complexes can be fine-tuned by the substituents on the aromatic ring. rsc.orgresearchgate.net

The nitrogen atom of the amino group in this compound possesses a lone pair of electrons that can be donated to a transition metal center, forming a coordination bond. libretexts.org The presence of both an electron-donating methyl group and an electron-withdrawing methanesulfonyl group creates a unique electronic environment that could influence the stability and reactivity of the resulting metal complex.

Bifunctional ligands, which contain both a coordinating group and another functional site, are of great interest in catalysis. d-nb.info It is conceivable that derivatives of this compound could be elaborated into bidentate or polydentate ligands. For example, chemical modification of the position ortho to the amino group could introduce another coordinating atom, creating a chelating ligand. Such ligands are fundamental in a wide array of transition metal-catalyzed reactions, including cross-coupling reactions and asymmetric catalysis. google.comchim.itvu.nl The specific steric and electronic profile imparted by the methanesulfonyl and methyl groups could lead to catalysts with novel selectivity and activity. nih.gov

Advanced Materials Science Applications

The unique chemical structure of this compound makes it a candidate for incorporation into advanced materials, where its properties can be harnessed for specific functions.

Polyamides are a major class of polymers known for their high strength and thermal stability. nih.gov They are typically synthesized through the polycondensation of diamines and dicarboxylic acids. nih.govresearchgate.netmdpi.com While this compound is a monoamine, it can be chemically converted into a diamine derivative to be used as a monomer in polyamide synthesis. Alternatively, it could be used to cap the ends of polymer chains, thereby controlling the molecular weight, or incorporated as a comonomer to modify the properties of the resulting polymer. The inclusion of the bulky and polar methanesulfonyl group could impact properties such as solubility, thermal stability, and mechanical strength of the final polymer. researchgate.netpsu.edu

Table 2: Potential Role of this compound Derivatives in Polymer Synthesis

| Polymer Type | Potential Role of Derivative | Expected Impact on Polymer Properties |

| Polyamides | Monomer (as a diamine derivative) | Enhanced thermal stability, altered solubility. researchgate.netmdpi.com |

| Polyamides | Chain-terminating agent | Control of molecular weight. |

| Copolymers | Comonomer | Modification of mechanical and thermal properties. nih.gov |

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and commercially important class of colorants. nih.gov The synthesis involves a two-step process: diazotization followed by coupling. In the first step, the primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a mineral acid) to form a diazonium salt. unb.ca This highly reactive species is then coupled with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or another aniline, to form the characteristic azo (-N=N-) linkage, which is a powerful chromophore. nih.govscispace.com

This compound can serve as the diazo component in this synthesis. The resulting azo dyes would incorporate the 2-methanesulfonyl-3-methylphenyl group. The substituents on this ring (the methanesulfonyl and methyl groups) would influence the final color of the dye by modifying the electronic distribution within the conjugated system. google.comsoton.ac.uk Furthermore, the sulfonyl group can enhance the light and wash fastness of the dye.

There is growing interest in organic materials for electronic applications, such as Organic Light Emitting Diodes (OLEDs). researchgate.netscitechdaily.combohrium.com The performance of these devices relies heavily on the molecular structure of the organic materials used in their various layers, such as the emissive layer and charge-transport layers. uniss.itfrontiersin.org

Heterocyclic compounds, many of which can be synthesized from aniline precursors, are frequently used in OLED materials. nih.govuniss.it this compound can be used as a starting material to build more complex, conjugated molecules that could be investigated for their electroluminescent or charge-transport properties. The incorporation of the sulfonyl group can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which is a critical parameter in the design of OLED materials. Moreover, the substitution pattern on the aniline ring can affect the solid-state packing of the molecules, which in turn influences charge mobility.

Agrochemical Research (e.g., synthesis of novel active ingredients, non-toxicological studies)

This compound and its isomers are important intermediates in the synthesis of modern agrochemicals, particularly herbicides and fungicides. lookchem.com The specific substitution pattern of the molecule is often a key feature for achieving high biological activity against target pests while maintaining selectivity for crops.

For example, aniline derivatives are used in the synthesis of quinoline-carboxylic acid herbicides. google.com A notable example is the synthesis of the pre-emergence herbicide pyroxasulfone. The synthesis of this complex molecule involves intermediates that are structurally related to this compound. nih.gov The methanesulfonyl group is a common feature in many modern herbicides and is often crucial for their mode of action, which can involve the inhibition of very-long-chain fatty acid synthesis in susceptible plants.

Furthermore, research has shown that new pyrazole (B372694) compounds with herbicidal activity can be synthesized starting from substituted anilines like 3-chloro-2-methylaniline, which shares a similar substitution pattern. researchgate.net These findings highlight the importance of the specific arrangement of substituents on the aniline ring for biological activity. The compound is also a known intermediate in the synthesis of fungicides, where it contributes to the core structure of the active ingredient. lookchem.comresearchgate.netnih.gov For instance, certain fungicides are designed to target specific fungal enzymes, and the precise structure of the inhibitor molecule, built from intermediates like this compound, is critical for its efficacy. google.com

Table 3: Agrochemicals Associated with this compound and Related Structures

| Agrochemical Class | Example Active Ingredient | Role of Aniline Intermediate | Reference |

| Herbicide | Pyroxasulfone | Key building block for the heterocyclic core. | nih.gov |

| Herbicide | Quinclorac (related quinoline (B57606) carboxylic acid) | Starting material for the quinoline ring system. | google.com |

| Fungicide | Various developmental fungicides | Forms part of the toxophore responsible for biological activity. | lookchem.comresearchgate.net |

| Herbicide | Tembotrione analogues | The aniline moiety is a core structural component. | researchgate.net |

Chemical Biology Probes for In Vitro Mechanistic Studies (not for therapeutic development or human trials)

While direct studies employing this compound as a chemical biology probe for in vitro mechanistic investigations are not extensively documented in publicly available literature, the broader classes of sulfonamide and aniline derivatives are widely utilized for such purposes. These related compounds serve as valuable tools to interrogate biological processes at the molecular level, offering insights into enzyme function, cellular microenvironments, and reaction mechanisms. The structural motifs present in this compound—a substituted aniline and a sulfonamide-related group—are key features in many of these molecular probes.

Aniline derivatives, for instance, have been developed as fluorescent probes to explore the microenvironments of biological systems. acs.org The fluorescence properties of certain aniline-based molecules are highly sensitive to the polarity of their surroundings, a characteristic that can be exploited to study hydrophobic pockets in proteins or lipid-rich domains in cell membranes. acs.org For example, the fluorescence intensity and lifetime of some meta-substituted anilines show significant changes in hydrophilic versus hydrophobic environments, making them potential candidates for investigating biological microenvironments. acs.org

Furthermore, aniline-based amino acids have been used as mechanistic probes to elucidate the sequence of proton and electron transfer events in enzymatic reactions. In one study, p-aminophenylalanine was site-specifically incorporated into ribonucleotide reductase to replace a redox-active tyrosine. This substitution allowed researchers to analyze the pH rate profile and infer that the mechanism of long-distance radical transfer proceeds with electron transfer occurring before proton transfer. nih.gov

Kinetic analyses of reactions involving various aniline derivatives have also provided detailed mechanistic pictures of chemical transformations. For example, a "declick" reaction, where a molecule releases two coupling partners, was studied using different aniline derivatives with varying electronic properties. This investigation revealed a multi-step mechanism and the influence of the aniline structure on the reaction rates. researchgate.net

Sulfonamide-containing molecules have also been synthesized and characterized as probes for biological investigations. For example, sulfonamide-containing naphthalimides have been developed as fluorescent probes for imaging tumor cells in vitro. nih.gov These probes exhibit low cytotoxicity and can be readily taken up by melanoma cells, allowing for clear fluorescent imaging. nih.gov The inhibitory activities of novel sulfonamide-bearing pyrazolone (B3327878) derivatives against carbonic anhydrases and cholinesterases have been evaluated through in vitro studies, demonstrating their potential as probes to study the function of these enzymes. nih.gov

The following tables summarize findings from in vitro studies on compounds related to this compound, highlighting their application as chemical biology probes.

Table 1: In Vitro Applications of Aniline Derivative Probes

| Probe Type | Application | System Studied | Key Findings |

| Meta-substituted anilines | Fluorescent probes for microenvironment sensing | Aqueous and nonaqueous solutions, human serum albumin | Exhibit significant changes in fluorescence intensity and lifetime based on solvent polarity, indicating their potential to probe biological microenvironments. acs.org |

| p-aminophenylalanine | Mechanistic probe for enzyme function | Ribonucleotide reductase | Replacement of a tyrosine residue with this aniline analog suggested that electron transfer precedes proton transfer in the enzyme's radical transfer mechanism. nih.gov |

| Para-substituted anilines | Catalysts for studying reaction mechanisms | Acylhydrazone formation and exchange | Electron-rich aniline derivatives were found to be superior catalysts, providing insights into the reaction mechanism. rsc.org |

Table 2: In Vitro Applications of Sulfonamide Derivative Probes

| Probe/Compound Class | Application | System Studied | Key Findings |

| Sulfonamide-containing naphthalimides | Fluorescent probes for cellular imaging | B16F10 melanoma cells | These probes showed low cytotoxicity and were effectively taken up by the cells, enabling fluorescent imaging. nih.gov |

| Sulfonamide-bearing pyrazolone derivatives | Enzyme inhibitor probes | Carbonic anhydrases (hCA I, hCA II), Cholinesterases (AChE, BChE) | The compounds exhibited inhibitory activity against these enzymes, with KI values in the nanomolar range, making them useful for studying enzyme function. nih.gov |

| Novel sulfonamide derivatives with piperidine | Probes for antibacterial activity mechanism | Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) | Compounds displayed significant in vitro antibacterial potency, with further studies on the most active compound suggesting it acts as a DHPS inhibitor. mdpi.com |

Future Research Directions and Unaddressed Challenges in 2 Methanesulfonyl 3 Methylaniline Chemistry

Development of Novel and Efficient Catalytic Systems

The synthesis and functionalization of 2-Methanesulfonyl-3-methylaniline and related structures often rely on catalytic processes. While established methods exist, there is a continuous drive to develop more efficient, selective, and sustainable catalytic systems.

Future research could focus on:

Earth-Abundant Metal Catalysis: Exploring the use of catalysts based on earth-abundant and inexpensive metals like copper and nickel for cross-coupling reactions involving this compound is a promising avenue. thieme-connect.comnih.gov Copper catalysis, in particular, is attractive due to its rich redox chemistry, allowing for both one- and two-electron processes. scispace.com The development of novel copper-mediated catalytic systems could provide robust protocols for reactions like N-arylation. thieme-connect.com

Ligand Development: The design and synthesis of new ligands are crucial for modulating the reactivity and selectivity of metal catalysts. For palladium-catalyzed cross-coupling reactions, the development of specific ligands has been instrumental in expanding the scope of amine substrates. acs.org Future work could involve creating ligands tailored for specific transformations involving the sterically hindered and electronically distinct this compound.

Photoredox and Electrocatalysis: These emerging fields offer green and efficient alternatives to traditional thermal methods. Photo-click reactions and visible-light-mediated cascade reactions have shown promise in the synthesis of complex heterocyclic structures. nih.gov Applying these strategies to reactions involving this compound could lead to novel and more sustainable synthetic routes.

Exploration of Underutilized Reactivity Modes

The chemical behavior of this compound is largely dictated by the interplay between the amino and methanesulfonyl groups. However, there may be underexplored modes of reactivity that could be harnessed for novel synthetic applications.

Key areas for investigation include:

C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical and efficient strategy for molecular modification. While challenging, developing methods for the selective C-H functionalization of the aromatic ring or the methyl group of this compound could open up new avenues for derivatization.

Reactivity of the Sulfonyl Group: Beyond its role as an electron-withdrawing and directing group, the methanesulfonyl moiety itself could participate in novel transformations. For instance, the potential for the sulfonyl group to act as a leaving group in nucleophilic aromatic substitution reactions under specific conditions warrants further investigation. nih.gov

Radical Reactions: The involvement of radical intermediates in reactions of sulfonyl-containing compounds has been documented. researchgate.net Investigating the generation and subsequent reactions of radicals derived from this compound could lead to the discovery of new bond-forming strategies.

Integration into Multicomponent and High-Throughput Synthesis Platforms

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and ability to generate molecular diversity. chemrxiv.orgnih.gov Similarly, high-throughput synthesis platforms are essential for the rapid discovery of new molecules with desired properties.

Future efforts in this area should focus on:

Designing Novel MCRs: Developing new MCRs that incorporate this compound as a key building block would enable the rapid synthesis of diverse compound libraries. chemrxiv.orgresearchgate.net For example, its integration into isocyanide-based MCRs or reactions for the synthesis of amidines could be explored. chemrxiv.orgnih.gov

Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. researchgate.net Adapting and optimizing reactions involving this compound for flow chemistry setups would be a significant step towards more efficient and scalable production of its derivatives.

Automated Synthesis: The use of automated synthesis platforms can accelerate the exploration of reaction conditions and the generation of compound libraries. Integrating the synthesis of this compound derivatives into such platforms would facilitate systematic structure-activity relationship studies for various non-clinical applications.

Advanced Characterization of Transient Intermediates in Reactions

A deeper understanding of reaction mechanisms is fundamental to improving existing synthetic methods and discovering new ones. The study of transient intermediates, which are short-lived species formed during a chemical reaction, is particularly insightful.

Future research should employ:

In-situ Spectroscopic Techniques: Techniques such as in-situ NMR and GC-MS can provide real-time information about the species present in a reaction mixture, including transient intermediates. nih.govrug.nl Applying these methods to reactions involving this compound could help elucidate complex reaction pathways.

Pulse Radiolysis: This technique is powerful for generating and studying the reactivity of short-lived radical species. researchgate.net It could be used to investigate the formation and reactions of sulfonyl radicals derived from this compound. researchgate.net

Crystallographic Studies: X-ray crystallography provides definitive structural information. While challenging for transient species, trapping and crystallizing key intermediates or their stable analogues can offer invaluable mechanistic insights. nih.gov

Computational Design of New Derivatives with Tunable Properties for Specific Non-Clinical Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules.

Future directions in the computational study of this compound derivatives include:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. tandfonline.com Such calculations can help in understanding the influence of substituents on the properties of the this compound scaffold and in predicting the outcome of chemical reactions. thieme-connect.com

Molecular Docking and Dynamics Simulations: For applications in materials science or as molecular probes, computational methods like molecular docking and molecular dynamics simulations can predict how derivatives of this compound might interact with other molecules or surfaces. tandfonline.com

Quantitative Structure-Property Relationship (QSPR) Studies: By correlating the structural features of a series of compounds with their observed properties, QSPR models can be developed to predict the properties of new, unsynthesized derivatives. This approach can guide the design of molecules with optimized characteristics for specific non-clinical applications, such as in the development of functional materials or analytical reagents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methanesulfonyl-3-methylaniline, and how can reaction conditions be systematically optimized?

- Methodology : A two-step synthesis is common for sulfonated aniline derivatives: (1) sulfonation of 3-methylaniline using methanesulfonyl chloride under basic conditions (e.g., pyridine or KCO in DMF), followed by (2) purification via column chromatography or recrystallization. Key parameters to optimize include temperature (40–60°C), molar ratios (1:1.2 for aniline:sulfonyl chloride), and solvent polarity . Monitor reaction progress using TLC or HPLC.

- Data Analysis : Compare yields and purity (via H NMR integration or HPLC area%) across solvent systems (DMF vs. THF) and bases (KCO vs. NaH) to identify optimal conditions .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the diagnostic peaks?

- Methodology :

- NMR : H NMR shows a singlet for the methylsulfonyl group (δ 3.0–3.2 ppm) and aromatic protons (δ 6.5–7.5 ppm). C NMR confirms the sulfonyl carbon at ~45 ppm .

- IR : Strong S=O stretching vibrations at 1150–1300 cm and N–H bending (aniline) at 1600 cm .

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 200–220, with fragmentation patterns confirming the sulfonyl group .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., methylsulfonyl) influence the reactivity of 3-methylaniline in electrophilic substitution reactions?

- Methodology : Perform comparative studies using DFT calculations (B3LYP/6-31G*) to analyze charge distribution and frontier molecular orbitals. The methylsulfonyl group deactivates the aromatic ring via inductive effects, directing electrophiles to the para position relative to the sulfonyl group. Validate predictions experimentally by nitration or halogenation reactions .

- Data Contradictions : If meta substitution is observed despite predictions, assess solvent effects (polar aprotic vs. protic) or competing resonance effects using Hammett plots .

Q. What are the challenges in resolving contradictory bioactivity data for this compound derivatives across different cell lines?

- Methodology :

- Experimental Design : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled O/CO levels. Include positive controls (e.g., cisplatin) and quantify metabolite interference via LC-MS .

- Contradiction Analysis : If IC varies by >10-fold, evaluate cell membrane permeability (logP calculations), protein binding (SPR assays), or off-target interactions (kinase profiling) .

Q. How can computational modeling predict the environmental persistence of this compound, and what experimental validation is required?

- Methodology :

- In Silico : Use EPI Suite to estimate biodegradability (BIOWIN score) and hydrolysis half-life. Molecular dynamics simulations (Amber) model interactions with soil enzymes .

- Validation : Conduct OECD 301B (Ready Biodegradability) tests. If computational and experimental half-lives conflict, investigate photodegradation pathways via UV-Vis spectroscopy .

Methodological Guidance for Data Interpretation

Q. How to address discrepancies in kinetic data for sulfonamide formation from this compound?

- Approach :

Replicate reactions under inert atmospheres (N) to rule out oxidation side reactions.

Use stopped-flow IR to capture intermediates (e.g., sulfonic anhydrides).

Apply Eyring analysis to distinguish between entropy-driven (ΔS > 0) vs. enthalpy-driven (ΔH dominant) mechanisms .

Q. What strategies resolve conflicting crystallography data for metal complexes of this compound?

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.